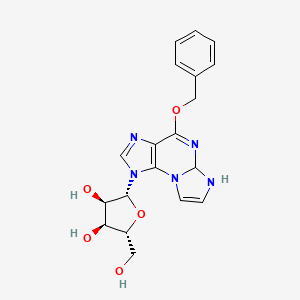

9-Propenyladenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

9-Propenyladenine is primarily used as a mutagenic impurity in tenofovir disoproxil fumarate, which is an antiretroviral agent. Its applications in scientific research include:

Chemistry: Used as a key blocking group for the synthesis of 1-substituted adenines.

Biology: Studied for its mutagenic properties and effects on DNA.

Medicine: Investigated for its role as an impurity in pharmaceutical compounds.

Industry: Used in the synthesis of various adenine derivatives.

Biochemische Analyse

Biochemical Properties

It is known to be a mutagenic impurity in tenofovir disoproxil fumarate . Tenofovir is a nucleotide analogue reverse transcriptase inhibitor, which suggests that 9-Propenyladenine may interact with enzymes, proteins, and other biomolecules involved in the process of reverse transcription .

Cellular Effects

Given its presence in tenofovir disoproxil fumarate, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a mutagenic impurity in tenofovir disoproxil fumarate, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propenyladenine typically involves a multi-step reaction starting from 6-chloropurine. The steps include:

Potassium carbonate: in N,N-dimethylformamide at 20°C for 17 hours under an inert atmosphere.

Ammonia: in tert-butyl alcohol at 120°C for 21 hours.

Potassium carbonate: under microwave irradiation at 200°C for 7 hours.

Allyl halide: under alkaline conditions.

Potassium tert-butylate: in dimethyl sulfoxide at 100°C for 20 minutes.

Industrial Production Methods: Industrial production methods for 9-Propenyladenine are not well-documented, likely due to its primary use as an impurity in pharmaceutical compounds. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Propenyladenine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides and amines under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted purines.

Wirkmechanismus

The mechanism of action of 9-Propenyladenine involves its incorporation into DNA, leading to mutations. It acts as a mutagenic impurity by interfering with the normal replication process of DNA, causing errors in the genetic code . This mutagenic property is particularly significant in the context of its presence in tenofovir disoproxil fumarate.

Vergleich Mit ähnlichen Verbindungen

Tenofovir: An antiretroviral agent used to treat HIV and hepatitis B.

Adenine: A nucleobase found in DNA and RNA.

6-Chloropurine: A precursor in the synthesis of 9-Propenyladenine.

Uniqueness: 9-Propenyladenine is unique due to its mutagenic properties and its role as an impurity in tenofovir disoproxil fumarate. Unlike other similar compounds, it is not used therapeutically but is significant in the context of pharmaceutical synthesis and quality control.

Eigenschaften

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 |

Source

|

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-2-en-7-one, 5-ethynyl-, endo- (9CI)](/img/new.no-structure.jpg)

![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)